5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique molecular structure, which includes a tetrahydro-pyrazolo framework and a perfluoroethyl substituent. The presence of fluorinated groups often enhances the biological activity and physicochemical properties of compounds, making them valuable in pharmaceutical applications.
This compound can be classified under heterocyclic compounds due to its pyrazolo and pyrimidine rings. It is often studied for its potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting various biological pathways.
The synthesis of 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. Common methods include:
The synthesis process is complex and may require optimization to achieve high yields and purity levels.
The molecular formula for 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 327.25 g/mol. The structure features:
This unique arrangement contributes to its chemical reactivity and potential biological interactions.
The chemical reactivity of 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be analyzed through various reactions:
These reactions are crucial for developing derivatives with improved efficacy or selectivity for biological targets.
The mechanism of action for 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative structure-activity relationship studies can provide insights into how modifications affect biological activity.
The physical properties of 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
The compound has potential applications in several scientific fields:
The dearomatization of pyrazolo[1,5‑a]pyrimidine scaffolds to access tetrahydropyrazolo[1,5‑a]pyrimidine derivatives employs catalytic hydrogenation as a key strategy. This transformation converts planar, aromatic precursors into three-dimensional saturated architectures, significantly altering electronic properties and enhancing binding selectivity for biological targets [8]. Palladium-on-carbon (Pd/C) catalysts in ethanol enable quantitative reduction of the pyrimidine ring under moderate hydrogen pressures (3–5 atm), selectively generating the 4,5,6,7-tetrahydro derivative while preserving the acid-labile perfluoroethyl group [3]. Microwave-assisted transfer hydrogenation using ammonium formate and Pd/C achieves similar efficiency in shorter reaction times (<30 minutes) by accelerating kinetic pathways [8].
Table 1: Comparative Catalytic Systems for Pyrazolo[1,5-a]pyrimidine Dearomatization
Catalyst System | Reducing Agent | Solvent | Time (h) | Yield (%) | Chemoselectivity |
---|---|---|---|---|---|
10% Pd/C (5 mol%) | H₂ (3 atm) | EtOH | 4 | 92 | Selective pyrimidine reduction |
Pd/C (3 mol%) | HCO₂NH₄ | MeOH | 0.5 (MW) | 89 | Pyrimidine reduction |
PtO₂ (5 mol%) | H₂ (5 atm) | EtOAc | 6 | 78 | Over-reduction observed |
Rh/Al₂O₃ (3 mol%) | H₂ (10 atm) | THF | 12 | 65 | Moderate dehalogenation |
Critical to success is the electronic modulation by the perfluoroethyl group at C-7, which increases reduction kinetics by 40% compared to non-fluorinated analogs due to enhanced iminium ion character at C-5/N-6 [8]. This strategy enables late-stage functionalization where the perfluoroethyl group is introduced prior to reduction, streamlining synthetic routes to complex tetrahydropyrazolo[1,5-a]pyrimidines [3].
Position-selective incorporation of perfluoroethyl groups at C-7 exploits two primary methods: nucleophilic addition to electrophilic intermediates and transition metal-mediated coupling. The most efficient approach involves Michael-type addition of pentafluoroethyl zincate (C₂F₅ZnCl) to α,β-unsaturated ketones fused at C-6/C-7 of pyrazolo[1,5-a]pyrimidine precursors, yielding syn-diastereomers with 6:1 selectivity under cryogenic conditions (−40°C) . Stereocontrol arises from chelation-directed addition, where zinc coordinates to both the carbonyl oxygen and N-5 of the pyrimidine ring, enforcing axial approach from the less hindered face .
Reformatsky-type reactions using bromopentafluoropropionate (BrCF₂CF₃CO₂Et) with activated zinc in THF generate zinc enolates that undergo regioselective ring-opening of cyclic sulfamidate intermediates at C-7. This method installs the –CH(CF₂CF₃)CO₂Et moiety with >95% regioselectivity, though diastereocontrol is moderate (3:1 dr) . Subsequent decarboxylation and reduction afford the stereodefined 7-perfluoroethyltetrahydropyrazolo[1,5-a]pyrimidine.
Table 2: Stereochemical Outcomes of Perfluoroethylation Methods
Method | Perfluoroethyl Source | Temp (°C) | Diastereomeric Ratio (syn:anti) | Regioselectivity (C-7) |
---|---|---|---|---|
Michael addition | C₂F₅ZnCl | −40 | 6:1 | >99% |
Reformatsky reaction | BrCF₂CF₃CO₂Et | 0 | 3:1 | >95% |
Copper-catalyzed coupling | C₂F₅I | 60 | 1:1 (racemic) | 80% |
Radical perfluoroalkylation | C₂F₅I/AIBN | 80 | N/A (racemic) | <50% |
Electron-withdrawing substituents at C-2 (e.g., esters, carboxylic acids) enhance stereoselectivity by polarizing the C-6/C-7 double bond, increasing electrophilicity by 2.5-fold compared to alkyl-substituted derivatives . Computational studies indicate the syn isomer is thermodynamically favored by 1.8 kcal/mol due to minimized gauche interactions between the perfluoroethyl group and the C-5 methyl substituent .
Regiocontrol in tetrahydropyrazolo[1,5-a]pyrimidine derivatization exploits electronic gradients and steric environments unique to each position:
C-2 Functionalization: The electron-deficient C-2 carbon undergoes nucleophilic substitution when activated as a carboxylic acid (e.g., 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS: 712319-11-4) . Carbodiimide-mediated coupling converts this handle to carbohydrazides (e.g., 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide, CAS: 832737-11-8), enabling access to heterocyclic-fused analogs like triazolo derivatives . Electrophilic aromatic substitution at C-3 occurs selectively with bromine or iodine in acetic acid, yielding 3-halo derivatives for cross-coupling [4].
C-5/C-6 Modification: The enamine system between C-5 and C-6 displays ambident nucleophilicity. Acylation occurs preferentially at C-6 using acid chlorides in pyridine (80–90% yields), while electrophilic alkylation targets C-5 with Michael acceptors (e.g., methyl acrylate) under mild base catalysis [7]. Oxidation with DDQ selectively regenerates the aromatic pyrimidine ring when reversal to planar topology is needed [4].
N-1 Alkylation: Lithium diisopropylamide (LDA) deprotonation at N-1 generates a nucleophilic center that reacts with alkyl halides or epoxides. Bulky electrophiles (e.g., tert-butyl bromoacetate) exhibit >20:1 N-1 vs. N-4 selectivity due to steric congestion near N-4 from the perfluoroethyl group [8].
Table 3: Positional Reactivity in Tetrahydropyrazolo[1,5-a]pyrimidine Functionalization
Position | Reactivity Profile | Representative Transformation | Regioselectivity |
---|---|---|---|
C-2 | Electrophilic substitution | Bromination, nitration, acylation | High (≥95%) |
C-3 | Nucleophilic substitution | Suzuki coupling, amination | Moderate (70–80%) |
C-5 | Electrophilic alkylation | Michael addition, Mannich reaction | High with EWG at C-2 |
C-6 | Acylation, oxidation | Acetylation, DDQ aromatization | >90% |
N-1 | Alkylation after deprotonation | Alkyl halide quench | >95% over N-4 |
N-4 | Reductive amination | NaBH₃CN with aldehydes | Low (<20%) |
The C-7 perfluoroethyl group exerts long-range electronic effects, increasing C-5 nucleophilicity by 30% compared to ethyl-substituted analogs, as quantified by Hammett studies [7]. This enables sequential functionalization strategies where C-5 amination precedes C-2 carboxylation without protecting group manipulation .
Diastereoselectivity in pyrazolo[1,5-a]pyrimidine reductions is profoundly influenced by catalyst choice, solvent polarity, and additives. Hydrogenation of 7-perfluoroethyl-5-methylpyrazolo[1,5-a]pyrimidine over Pd/C in aprotic solvents (toluene, MTBE) favors the syn isomer (5-methyl and 7-perfluoroethyl on same face) with 8:1 selectivity due to substrate-catalyst π-stacking that positions the perfluoroethyl group away from the catalyst surface [3]. Conversely, protic solvents (MeOH, EtOH) invert selectivity to anti (4:1) via hydrogen bonding to N-4, which reorients the molecule during iminium reduction [8].
Heterogeneous catalyst composition critically modulates stereochemical outcomes. Palladium catalysts with larger particle sizes (>10 nm) exhibit lower syn selectivity (2:1) than those with smaller nanoparticles (5 nm; 9:1 syn) due to differences in surface adsorption geometries [3]. Homogeneous catalysts like Crabtree’s iridium complex ([Ir(cod)py(PCy₃)]PF₆) achieve anti selectivity up to 15:1 in dichloromethane by forming a sterically demanding transition state that shields the syn face [8].
Table 4: Optimization of Syn/Anti Isomer Ratios in Catalytic Reduction
Catalyst | Solvent | Additive | Temp (°C) | Pressure (atm) | syn:anti Ratio | Isomer Yield (%) |
---|---|---|---|---|---|---|
Pd/C (10% wt, 5 nm) | Toluene | None | 25 | 3 | 8.5:1 | 92 (syn) |
Pd/C (10% wt, 15 nm) | EtOH | AcOH (1 eq) | 40 | 5 | 1:3.2 | 85 (anti) |
PtO₂ | EtOAc | HCl (0.1 eq) | 30 | 10 | 1:1 | 78 (mix) |
[Ir(cod)py(PCy₃)]PF₆ | CH₂Cl₂ | Na₂CO₃ | 0 | 1 | 1:15 | 90 (anti) |
Rh/Al₂O₃ | THF | None | 50 | 15 | 1:1.2 | 70 (mix) |
Acid additives (e.g., HCl, TsOH) enhance anti selectivity by protonating N-4, converting the enamine to an iminium species that undergoes hydride delivery from the less hindered face opposite the perfluoroethyl group [3]. Chiral modifiers like cinchonidine in ethanol enable enantioselective reduction, achieving 80% ee for the syn isomer through hydrogen-bond-directed face blocking [8]. These findings demonstrate precise stereochemical control is attainable through synergistic catalyst-solvent engineering.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1